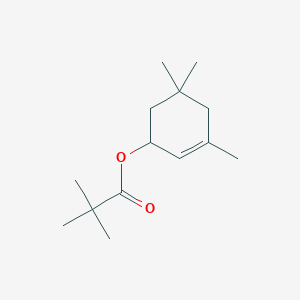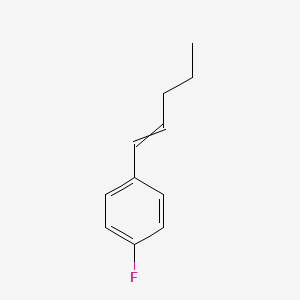
1-Fluoro-4-(pent-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-(pent-1-en-1-yl)benzene is an organic compound with the molecular formula C11H13F It is a derivative of benzene, where a fluorine atom is substituted at the para position and a pent-1-en-1-yl group is attached
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(pent-1-en-1-yl)benzene can be synthesized through various methods. One common approach involves the reaction of 1-fluoro-4-iodobenzene with pent-1-en-1-yl magnesium bromide in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-(pent-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the pent-1-en-1-yl group to a single bond, forming 1-fluoro-4-(pentyl)benzene.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound-1-carboxylic acid.
Reduction: Formation of 1-fluoro-4-(pentyl)benzene.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Fluoro-4-(pent-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(pent-1-en-1-yl)benzene involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pent-1-en-1-yl group can undergo various transformations, contributing to the compound’s versatility in chemical reactions .
Comparison with Similar Compounds
- 1-Fluoro-4-(pent-4-yn-1-yl)benzene
- 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
- 1-Fluoro-4-(2-methyl-1-propen-1-yl)benzene
Comparison: 1-Fluoro-4-(pent-1-en-1-yl)benzene is unique due to the presence of both a fluorine atom and a pent-1-en-1-yl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for various synthetic and industrial applications .
Properties
CAS No. |
592527-97-4 |
|---|---|
Molecular Formula |
C11H13F |
Molecular Weight |
164.22 g/mol |
IUPAC Name |
1-fluoro-4-pent-1-enylbenzene |
InChI |
InChI=1S/C11H13F/c1-2-3-4-5-10-6-8-11(12)9-7-10/h4-9H,2-3H2,1H3 |
InChI Key |
SXIJROBMTJLKBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[methyl(1-methylpropyl)amino]-](/img/structure/B15168394.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B15168400.png)
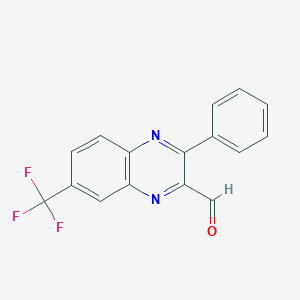
![3-Pyridinemethanol, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-a-methyl-2,6-bis(1-methylethyl)-5-(1-penten-1-yl)-](/img/structure/B15168417.png)
![Naphtho[2,3-B]furan-4,9-diol](/img/structure/B15168421.png)
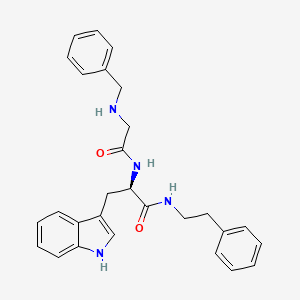
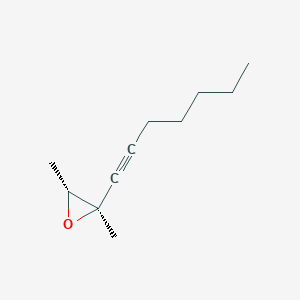
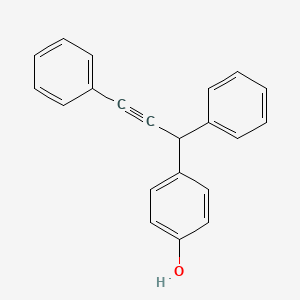
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-[(phenylmethyl)sulfonyl]-](/img/structure/B15168460.png)
![Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate](/img/structure/B15168466.png)
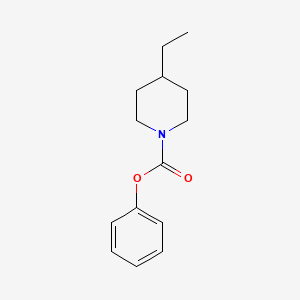
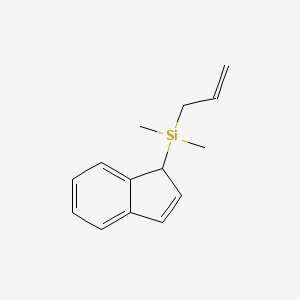
![3,6-Dichloro-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B15168474.png)
